4-Azidobenzènesulfonamide

Vue d'ensemble

Description

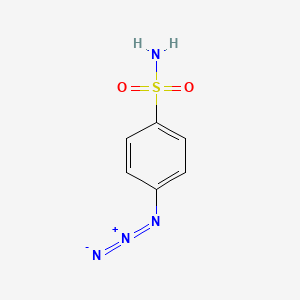

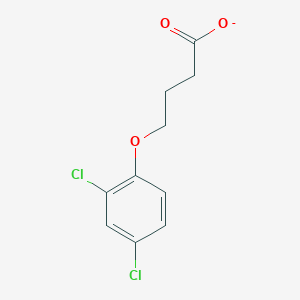

Le 4-azidobenzènesulfonamide est un composé organique appartenant à la classe des benzènesulfonamides. Il contient un groupe sulfonamide qui est lié par S à un cycle benzénique et un groupe azide attaché au cycle benzénique.

Applications De Recherche Scientifique

4-Azidobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

Materials Science: The compound is utilized in the development of photoresponsive materials and as a precursor for the synthesis of functionalized polymers.

Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions through photoaffinity labeling.

Industrial Applications: It is employed in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.

Mécanisme D'action

Le mécanisme d’action du 4-azidobenzènesulfonamide implique principalement sa capacité à agir comme un marqueur par photoaffinité. Lorsqu’il est exposé à la lumière ultraviolette, le groupe azide forme un intermédiaire nitrène hautement réactif, qui peut se lier de manière covalente aux biomolécules voisines. Cette propriété le rend utile pour étudier les interactions moléculaires et identifier les sites de liaison sur les protéines .

Composés similaires :

4-Aminobenzènesulfonamide : Un précurseur dans la synthèse du this compound.

4-Nitrobenzènesulfonamide : Un autre dérivé du benzènesulfonamide avec une réactivité différente.

4-Chlorobenzènesulfonamide : Structure similaire mais avec un substituant chlore au lieu d’un groupe azide.

Unicité : Le this compound est unique en raison de son groupe azide, qui confère une réactivité distincte et permet des applications spécifiques telles que le marquage par photoaffinité et la chimie clic. Cela le distingue des autres dérivés du benzènesulfonamide qui ne possèdent pas la fonctionnalité azide .

Safety and Hazards

Orientations Futures

Future research directions include the development of more sustainable chemical transformations for the synthesis of useful chemicals . For example, the CuAAC reaction, which involves 4-Azidobenzenesulfonamide, could be conducted in pure water at room temperature under aerobic conditions . Other green solvents, including ethanol and glycerol, could also be effectively used .

Analyse Biochimique

Biochemical Properties

4-Azidobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the key enzymes it interacts with is dihydropteroate synthase (DHPS). In silico molecular docking analysis has revealed that 4-Azidobenzenesulfonamide successfully occupies the pterin-binding site of DHPS, implying that it exerts its activity by inhibiting this microbial enzyme . This inhibition is crucial for its antimicrobial properties, as DHPS is essential for the synthesis of folate in bacteria.

Additionally, 4-Azidobenzenesulfonamide has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The inhibition of CA IX by 4-Azidobenzenesulfonamide leads to a reduction in tumor cell proliferation and induces apoptosis . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

4-Azidobenzenesulfonamide exerts various effects on different types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, 4-Azidobenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of CA IX, which leads to changes in pH and metabolic shifts within the tumor cells.

In microbial cells, 4-Azidobenzenesulfonamide inhibits the growth of Gram-positive and Gram-negative bacteria by targeting DHPS . This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.

Molecular Mechanism

The molecular mechanism of 4-Azidobenzenesulfonamide involves its binding interactions with specific enzymes and subsequent inhibition of their activity. As mentioned earlier, 4-Azidobenzenesulfonamide binds to the pterin-binding site of DHPS, preventing the enzyme from catalyzing the synthesis of folate . This inhibition leads to a depletion of folate in bacterial cells, ultimately resulting in their death.

In cancer cells, 4-Azidobenzenesulfonamide inhibits CA IX, an enzyme that plays a crucial role in maintaining pH balance and supporting anaerobic glycolysis in tumor cells . By inhibiting CA IX, 4-Azidobenzenesulfonamide disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azidobenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Azidobenzenesulfonamide remains stable under controlled conditions, allowing for consistent inhibition of target enzymes over extended periods .

Long-term exposure to 4-Azidobenzenesulfonamide in in vitro studies has demonstrated sustained inhibition of bacterial growth and cancer cell proliferation

Dosage Effects in Animal Models

The effects of 4-Azidobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, 4-Azidobenzenesulfonamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Azidobenzenesulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as DHPS and CA IX. The inhibition of DHPS disrupts the folate synthesis pathway in bacteria, leading to a depletion of folate and subsequent bacterial death . In cancer cells, the inhibition of CA IX affects the glycolytic pathway, leading to changes in pH and metabolic shifts that reduce cell proliferation and induce apoptosis .

Transport and Distribution

The transport and distribution of 4-Azidobenzenesulfonamide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cancer cells, particularly those overexpressing CA IX . This selective uptake enhances the compound’s anticancer activity while minimizing its effects on normal cells.

In bacterial cells, 4-Azidobenzenesulfonamide is transported across the cell membrane and accumulates in the cytoplasm, where it exerts its inhibitory effects on DHPS . The compound’s distribution within tissues and its ability to reach target sites are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-Azidobenzenesulfonamide plays a significant role in its activity and function. In cancer cells, the compound is primarily localized in the cytoplasm, where it interacts with CA IX and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.

In bacterial cells, 4-Azidobenzenesulfonamide is also localized in the cytoplasm, where it binds to DHPS and inhibits folate synthesis . The compound’s ability to reach its target enzymes within the cell is essential for its antimicrobial activity.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-azidobenzènesulfonamide implique généralement la diazotation du 4-aminobenzènesulfonamide suivie d’une réaction avec l’azoture de sodium. Le processus commence par la diazotation du 4-aminobenzènesulfonamide en utilisant de l’acide nitreux, qui est généré in situ à partir de nitrite de sodium et d’acide chlorhydrique. Le sel de diazonium résultant est ensuite mis en réaction avec de l’azoture de sodium pour donner du this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle les procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles telles que la température, la pression et les concentrations de réactifs pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-azidobenzènesulfonamide subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe azide peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactions de réduction : Le groupe azide peut être réduit en groupe amine dans des conditions appropriées.

Réactions de cycloaddition : Le groupe azide peut subir des réactions de cycloaddition 1,3-dipolaires avec des alcynes pour former des triazoles.

Réactifs et conditions communs :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les alcools.

Réactions de réduction : Des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur ou l’hydrure de lithium aluminium.

Réactions de cycloaddition : Des alcynes et des catalyseurs de cuivre(I) sont généralement utilisés dans les réactions de chimie clic.

Principaux produits formés :

Réactions de substitution : Divers benzènesulfonamides substitués.

Réactions de réduction : 4-Aminobenzènesulfonamide.

Réactions de cycloaddition : Dérivés du 1,2,3-triazole.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les infections bactériennes et les maladies inflammatoires.

Science des matériaux : Le composé est utilisé dans le développement de matériaux photoréactifs et comme précurseur pour la synthèse de polymères fonctionnalisés.

Recherche biologique : Il sert d’outil pour étudier les mécanismes enzymatiques et les interactions protéiques par le marquage par photoaffinité.

Applications industrielles : Il est utilisé dans la synthèse de colorants et de pigments en raison de sa capacité à subir diverses transformations chimiques.

Comparaison Avec Des Composés Similaires

4-Aminobenzenesulfonamide: A precursor in the synthesis of 4-azidobenzenesulfonamide.

4-Nitrobenzenesulfonamide: Another benzenesulfonamide derivative with different reactivity.

4-Chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of an azide group.

Uniqueness: 4-Azidobenzenesulfonamide is unique due to its azide group, which imparts distinct reactivity and allows for specific applications such as photoaffinity labeling and click chemistry. This sets it apart from other benzenesulfonamide derivatives that lack the azide functionality .

Propriétés

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: 4-Azidobenzenesulfonamide is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of 4-Azidobenzenesulfonamide into larger molecules of interest?

A2: The sulfonamide group within 4-Azidobenzenesulfonamide plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating 4-Azidobenzenesulfonamide into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how 4-Azidobenzenesulfonamide has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing 4-Azidobenzenesulfonamide as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of 4-Azidobenzenesulfonamide-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with 4-Azidobenzenesulfonamide derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using 4-Azidobenzenesulfonamide. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from 4-Azidobenzenesulfonamide?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)

![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)